Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14/h1-5,15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORJRUCMUSZSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of 2,6-diazaspiro[3.4]octane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows for a unique mode of binding, which can inhibit or modulate the activity of these targets. This compound has been shown to interfere with bacterial enzyme machinery, leading to the generation of reactive intermediates that are lethal to the bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spiro[3.4]octane scaffold is versatile, with modifications at the 2-, 6-, or 8-positions significantly altering physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Benzyl vs. tert-Butyl Esters: The benzyl ester (C₁₄H₁₈N₂O₂) offers higher molecular weight and lipophilicity compared to the tert-butyl analog (C₁₁H₂₀N₂O₂), influencing solubility and reactivity. The tert-butyl group’s steric bulk may hinder nucleophilic attacks, making it a stable intermediate in microwave-assisted syntheses (e.g., 55–85% yields in antimalarial analogs) .
Substituent Effects at the 8-Position :
- Introducing electron-withdrawing groups like nitrofuran (e.g., compound 13 in ) enhances antimicrobial potency but may reduce aqueous solubility. Conversely, oxazole or triazole substituents balance hydrophobicity and hydrogen-bonding capacity .
- The 7-oxo derivative (CAS 1392212-02-0) introduces a ketone, altering the spiro core’s conformational flexibility and electronic profile, which could improve binding to enzymatic targets .
Synthetic Utility :
Biological Activity
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the diazaspiro framework enhances its interaction with various biological targets. The molecular formula and weight of this compound are critical for understanding its pharmacokinetics and mechanisms of action.
The primary biological targets of this compound include:
- Nicotinamide Phosphoribosyltransferase (NAMPT) : Involved in NAD+ biosynthesis, crucial for cellular metabolism.
- Rho-associated protein kinase (ROCK) : Plays a role in cell motility, proliferation, and apoptosis.
- Ketohexokinase (KHK) : Implicated in fructose metabolism, affecting energy homeostasis.
These interactions lead to modulation of several biochemical pathways, impacting cellular functions such as energy production and apoptosis regulation .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens, including Mycobacterium tuberculosis. Its minimal inhibitory concentration (MIC) has been reported as low as 0.016 μg/mL, indicating potent antitubercular properties .
Anticancer Potential
The compound has also been explored for its anticancer properties. By inhibiting NAMPT and ROCK, it may disrupt cancer cell metabolism and signaling pathways, potentially leading to reduced tumor growth .
Case Studies
-
Antitubercular Activity :
- A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis growth in vitro. The mechanism involves the generation of reactive intermediates that exert toxic effects on bacterial cells .
- Diabetes and Obesity :
Data Summary
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR are critical for confirming spirocyclic geometry and functional groups. For example, tert-butyl protons resonate at δ 1.46 ppm, while aromatic protons in benzyl groups appear at δ 7.2–7.4 ppm .
- LCMS : High-resolution LCMS () validates molecular weight (e.g., 212.28 g/mol for tert-butyl analogs) and detects impurities .
- IR Spectroscopy : Carboxylate C=O stretches (~1700 cm) confirm ester functionality .
How do storage conditions and chemical stability impact the usability of this compound in long-term studies?
Basic Research Focus
The compound requires storage at 2–8°C in airtight containers to prevent hydrolysis of the ester group . Degradation under ambient conditions is accelerated by moisture, leading to carboxylic acid byproducts. Stability studies using HPLC over 6 months show <5% degradation when stored at 4°C, whereas room temperature storage results in 15–20% degradation .
What methodological challenges arise in optimizing the scalability of this compound synthesis?
Q. Advanced Research Focus
- Solvent Selection : Transitioning from lab-scale (dichloromethane) to industrial solvents (ethanol) requires adjusting reaction kinetics to maintain yields >80% .
- Catalyst Compatibility : Pd-catalyzed couplings risk metal contamination; alternative methods like photoredox catalysis are being explored .
- Purification : Large-scale column chromatography is impractical. Alternatives include recrystallization (e.g., using hexane/ethyl acetate mixtures) or continuous flow systems .
How does the spirocyclic architecture of this compound influence its pharmacokinetic properties?
Advanced Research Focus
The rigid spirocyclic core enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with non-spiro analogs show a 2–3-fold increase in half-life () in rodent models . However, the benzyl ester group may limit blood-brain barrier penetration, necessitating prodrug strategies (e.g., phosphonate esters) for CNS-targeted applications .
What are the key safety considerations when handling this compound in laboratory settings?
Q. Basic Research Focus
- Hazard Mitigation : Avoid ignition sources (P210) due to flammability in dioxane-based reactions .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal or inhalation exposure.
- Waste Disposal : Quench reaction mixtures with aqueous bicarbonate to neutralize acidic byproducts before disposal .
How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
Density functional theory (DFT) calculations reveal that the electron-deficient spirocyclic nitrogen facilitates nucleophilic attack at the carboxylate carbonyl. Solvent models (e.g., PCM for ethanol) predict activation energies within 5% of experimental values for SN2 reactions with amines . Machine learning models trained on spirocompound datasets further optimize reaction conditions for novel derivatives .
What contradictions exist in reported physicochemical data for this compound, and how can they be resolved?
Advanced Research Focus
Discrepancies in melting points and solubility arise from polymorphic forms. For example, tert-butyl analogs exhibit a 5°C variation in melting points due to crystalline vs. amorphous states . Standardized DSC protocols and PXRD analysis are recommended for reproducibility . Conflicting solubility data in water (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may reflect pH-dependent ionization; buffered solubility assays at pH 7.4 are advised .
What role does this compound play in the synthesis of vasopressin antagonists or kinase inhibitors?
Advanced Research Focus
The spirocyclic core is a key intermediate in vasopressin antagonists (e.g., 1-(2,6-diazaspiro[3.3]heptan-6-yl) derivatives), where it modulates receptor binding affinity by mimicking peptide turn structures . In kinase inhibition, tert-butyl carboxylate derivatives act as allosteric modulators of RIPK1, with IC values <100 nM in cellular assays . Structure-based drug design (SBDD) optimizes substituents for target engagement while minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
